molecular formula C27H30O5 B015769 Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside CAS No. 55725-85-4

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

Cat. No. B015769
CAS RN: 55725-85-4
M. Wt: 434.5 g/mol
InChI Key: DJVKHGGGJZLGII-FPCALVHFSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside and its derivatives involves multiple steps, including methylation, benzoylation, and allylation processes. Efficient synthetic routes have been developed to access these compounds, demonstrating the versatility of methyl D-ribofuranoside as a starting material. For instance, methyl 3,5-di-O-arylmethyl-alpha-D-ribofuranosides were efficiently synthesized from methyl D-ribofuranoside with yields ranging from 72-82% (Li, Lu, & Piccirilli, 2007).

Molecular Structure Analysis

Detailed molecular structure analyses, such as 13C−1H and 13C−13C spin-coupling constants studies, have been conducted on methyl β-d-ribofuranoside derivatives to understand their conformation and structural characteristics. These studies provide insights into the molecular geometry and conformational preferences of these furanosides, essential for their application in synthesis (Church, Carmichael, & Serianni, 1997).

Chemical Reactions and Properties

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including allylation, acylation, and cleavage under acidic conditions. These reactions are pivotal for its use in synthesizing nucleoside analogs and other bioactive molecules. For example, the acid-catalyzed cleavage of methyl 2,3-anhydro-beta-D-ribofuranoside derivatives has been studied, showing the formation of methyl 2,3-di-O-acetyl-5-bromo-5-deoxy-alpha,beta-D-xylofuranoside under certain conditions (Hollenberg, Watanabe, & Fox, 1975).

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis and Versatile Applications Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside showcases its utility in the efficient synthesis of various compounds. A notable application is its use in creating methyl 3,5-di-O-benzyl-alpha-D-ribofuranosides, serving as essential synthons for constructing 2'-C-branched ribonucleosides. The synthesis process of these compounds demonstrates a versatile precursor, leading to the creation of 2'-C-beta-methoxymethyl- and 2'-C-beta-ethoxymethyluridine with substantial overall yields (Li, Lu, & Piccirilli, 2007).

Reaction Kinetics and Mechanism Insights The compound has been instrumental in understanding reaction mechanisms and kinetics, particularly in the acetolysis of acylated methyl furanosides. Research delving into the sulfuric acid-catalyzed acetolysis reveals intricate details about the role of H+ and Ac+ as catalytically active species, elucidating the activation processes involved in anomerization and CO-bond rupture mechanisms (Forsman, Wärnå, Murzin, & Leino, 2009).

Synthesis of Novel Chemotherapeutics The compound's role extends to the synthesis of novel N-ribosyl-1,2,4-triazin-6(1H)-/ones or thiones, indicating potential antibacterial and antifungal chemotherapeutic applications. The structural confirmation of these new ribosides through chemical and spectroscopic means underscores the compound's significance in creating new therapeutic agents (Khalil, 2005).

Biological and Medical Research

Potential Antiviral, Antibacterial, and Antitumorous Activities Research has demonstrated the potential of methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside derivatives in antiviral, antibacterial, and antitumorous applications. Notably, 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide, synthesized from this compound, is highlighted as a versatile intermediate for synthesizing C-nucleoside derivatives, reflecting its significant potential in medicinal chemistry (Lee, Son, & Kang, 2000).

Stereoselective Synthesis in Sugar Intermediates The compound plays a crucial role in the stereoselective synthesis of sugar intermediates like 4-C-methyl-2,3,5-tri-O-benzyl-d-ribofuranose. These intermediates are synthesized with good yields and stereoselectivity, emphasizing the compound's importance in creating structurally specific sugar derivatives (Boyer, Ugarkar, & Erion, 2003).

Future Directions

“Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside” harbors significant potential for treating cancers, viral diseases, and neurological disorders . It is utilized as a precursor or intermediate in nucleoside analogs and antiviral drug synthesis .

properties

IUPAC Name

(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(32-27)20-29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVKHGGGJZLGII-FPCALVHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557499
Record name Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside

CAS RN

55725-85-4
Record name Methyl 2,3,5-tri-O-benzyl-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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